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Compound of Interest

Compound Name: 3-[(Methylamino)methyllphenol

Cat. No.: B054875

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties,
and synthesis of 3-[(Methylamino)methyl]phenol (CAS No: 123926-62-5). Due to the limited
availability of experimental data for this specific isomer, this document combines reported data
with predicted spectroscopic characteristics to offer a thorough profile for research and
development purposes. A detailed, plausible experimental protocol for its synthesis via the
Mannich reaction is also presented. This guide is intended to serve as a foundational resource
for scientists investigating this and related compounds.

Molecular Structure and Physicochemical
Properties

3-[(Methylamino)methyl]phenol is an organic compound featuring a phenol ring substituted
with a (methylamino)methyl group at the meta position. Its structure combines the
functionalities of a phenol, a secondary amine, and an aromatic ring, suggesting potential
applications in medicinal chemistry and materials science.

Visualization of Molecular Structure

The molecular structure of 3-[(Methylamino)methyl]phenol is depicted below, illustrating the
arrangement of atoms and functional groups.
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Caption: 2D Molecular Structure of 3-[(Methylamino)methyl]phenol.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of 3-
[(Methylamino)methyl]phenol.

Property Value Source

CAS Number 123926-62-5 Chemical Supplier Data
Molecular Formula CsH11NO Chemical Supplier Data
Molecular Weight 137.18 g/mol Calculated

Physical Form Solid Sigma-Aldrich

Melting Point Not Reported

Boiling Point Not Reported

Purity >95% Sigma-Aldrich

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-
[(Methylamino)methyl]phenol. This section provides available experimental data and
predicted spectral features.

'H NMR Spectroscopy

The *H NMR spectrum provides detailed information about the hydrogen environments in the
molecule.
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.15 t 1H Ar-H (H5)
~6.70 - 6.85 m 3H Ar-H (H2, H4, H6)
~3.65 S 2H -CHa2-
~2.40 S 3H -CHs
Variable brs 2H -OH, -NH

Note: The chemical shifts for the -OH and -NH protons are variable and depend on the solvent
and concentration. The provided data is based on the analysis of a typical *H NMR spectrum

for this compound.

13C NMR Spectroscopy (Predicted)

The predicted 13C NMR spectrum indicates eight distinct carbon environments.

Chemical Shift (6, ppm) Assighment
~157.0 C-OH (C1)
~142.0 C-CH2 (C3)
~129.5 Ar-CH (C5)
~118.0 Ar-CH (C6)
~114.5 Ar-CH (C4)
~114.0 Ar-CH (C2)
~55.0 -CH2-

~36.0 -CHs

Note: These are predicted chemical shifts and may vary from experimental values.

Infrared (IR) Spectroscopy (Predicted)
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The predicted IR spectrum shows characteristic absorption bands for the functional groups

present.
Wavenumber (cm~?) Vibration Functional Group
3400-3200 (broad) O-H stretch Phenol
3350-3310 (medium) N-H stretch Secondary Amine
3100-3000 (medium) C-H stretch Aromatic
2960-2850 (medium) C-H stretch Aliphatic
1600-1450 (strong) C=C stretch Aromatic Ring
1260-1000 (strong) C-O stretch Phenol
1180-1080 (medium) C-N stretch Amine

Note: These are predicted absorption ranges.

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum under electron ionization (EI) would likely show the following key

fragments.
miz Fragment
137 [M]* (Molecular lon)
107 [M - CH2NH]*
94 [CeHsOH]*
77 [CeHs]*
44 [CH2=NHCHs]*

Note: Fragmentation patterns are predictions and can be influenced by ionization methods.

Synthesis of 3-[(Methylamino)methyl]phenol
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The most plausible and direct synthetic route to 3-[(Methylamino)methyl]phenol is the
Mannich reaction. This three-component condensation involves the reaction of phenol,
formaldehyde, and methylamine.

Synthetic Pathway

The diagram below illustrates the synthetic pathway for the Mannich reaction to produce 3-
[(Methylamino)methyl]phenol.

[ Phenol } Reacts with ;
~~~~~~~~~~~~~~~~ Electrophilic aromatic
7z 1 ~ . :
Formaldehyde { Esghgnm.oslerss'allt \, substitution L g 3-[(Methylamino)methyl]phenol
o (or similar iminium ion) s

=< -

Methylamine ?

Click to download full resolution via product page

Caption: Synthetic Pathway for 3-[(Methylamino)methyl]phenol via Mannich Reaction.

Experimental Protocol (Plausible)

This protocol is a general procedure based on known Mannich reactions of phenols and should
be optimized for specific laboratory conditions.

Reagents:

Phenol (1.0 eq)

Aqueous formaldehyde (37 wt. % in H20, 1.1 eq)

Aqueous methylamine (40 wt. % in H20, 1.2 eq)

Ethanol

Hydrochloric acid (for pH adjustment and workup)
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e Sodium hydroxide (for pH adjustment and workup)
o Ethyl acetate (for extraction)

e Anhydrous magnesium sulfate (for drying)
Procedure:

« In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve
phenol in ethanol.

e Cool the solution in an ice bath to 0-5 °C.
o Slowly add aqueous methylamine to the cooled solution while stirring.

o Subsequently, add aqueous formaldehyde dropwise, maintaining the temperature below 10
°C.

 After the addition is complete, remove the ice bath and allow the reaction mixture to warm to
room temperature.

o Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin
Layer Chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature and remove the ethanol
under reduced pressure.

o Add water to the residue and adjust the pH to ~2 with hydrochloric acid.

e Wash the acidic agueous layer with ethyl acetate to remove any unreacted phenol.
e Adjust the pH of the aqueous layer to ~10 with a sodium hydroxide solution.

o Extract the product with ethyl acetate (3x).

o Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate
under reduced pressure to yield the crude product.
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 Purify the crude product by column chromatography on silica gel or by recrystallization to
obtain pure 3-[(Methylamino)methyl]phenol.

Biological Activity and Signaling Pathways

There is currently a lack of published data on the specific biological activities and associated
signaling pathways for 3-[(Methylamino)methyl]phenol. Research on its positional isomer, 2-
[(Methylamino)methyl]phenol, has shown activity as a quorum sensing inhibitor in
Staphylococcus aureus, suggesting that the 3-substituted isomer may also possess interesting
biological properties worthy of investigation. Further research is required to elucidate its
pharmacological profile.

Conclusion

This technical guide has consolidated the available and predicted information on 3-
[(Methylamino)methyl]phenol. While experimental data is limited, the provided structural,
spectroscopic, and synthetic information serves as a valuable starting point for researchers.
The detailed synthetic protocol offers a practical approach for its preparation, enabling further
investigation into its chemical and biological properties. Future studies are encouraged to
experimentally validate the predicted data and explore the potential applications of this
compound.

 To cite this document: BenchChem. [An In-depth Technical Guide to 3-
[(Methylamino)methyl]phenol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b054875#3-methylamino-methyl-phenol-molecular-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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